(Butan-2-yl)[1-(4-iodophenyl)ethyl]amine
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Overview
Description
(Butan-2-yl)[1-(4-iodophenyl)ethyl]amine is a chemical compound with the molecular formula C12H18IN. It is characterized by the presence of a butan-2-yl group attached to a 1-(4-iodophenyl)ethylamine moiety. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[1-(4-iodophenyl)ethyl]amine typically involves the reaction of 4-iodoacetophenone with butan-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are scaled up for larger production. The use of continuous flow reactors and advanced purification techniques may be employed to ensure the consistent quality and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[1-(4-iodophenyl)ethyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(Butan-2-yl)[1-(4-iodophenyl)ethyl]amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[1-(4-iodophenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (Butan-2-yl)[1-(4-bromophenyl)ethyl]amine
- (Butan-2-yl)[1-(4-chlorophenyl)ethyl]amine
- (Butan-2-yl)[1-(4-fluorophenyl)ethyl]amine
Uniqueness
(Butan-2-yl)[1-(4-iodophenyl)ethyl]amine is unique due to the presence of the iodine atom, which can impart distinct chemical and physical properties compared to its bromine, chlorine, or fluorine analogs. The iodine atom can influence the compound’s reactivity, making it suitable for specific applications in synthesis and research.
Properties
Molecular Formula |
C12H18IN |
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Molecular Weight |
303.18 g/mol |
IUPAC Name |
N-[1-(4-iodophenyl)ethyl]butan-2-amine |
InChI |
InChI=1S/C12H18IN/c1-4-9(2)14-10(3)11-5-7-12(13)8-6-11/h5-10,14H,4H2,1-3H3 |
InChI Key |
XOBVIJQGDOWMNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(C)C1=CC=C(C=C1)I |
Origin of Product |
United States |
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